Apatinib Mesylate - 1218779-75-9

Apatinib Mesylate

Catalog Number: EVT-281062
CAS Number: 1218779-75-9
Molecular Formula: C25H27N5O4S
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apatinib Mesylate Mesylate is a novel, small molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [] It exhibits strong anti-angiogenic properties, inhibiting the formation of new blood vessels, a crucial process for tumor growth and metastasis. []

Mechanism of Action

Apatinib Mesylate Mesylate functions as a potent and selective inhibitor of VEGFR-2 tyrosine kinase. [, ] By binding to VEGFR-2, it blocks the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), effectively inhibiting tumor angiogenesis. [, , ] This disruption of angiogenesis hinders tumor growth, proliferation, invasion, and metastasis. [, ]

Applications
  • Gastric Cancer: Apatinib Mesylate has been approved in China for the treatment of advanced gastric adenocarcinoma, particularly in patients who have failed second-line therapy. [, , , ]
  • Breast Cancer: Research suggests Apatinib Mesylate may be a viable treatment option for multi-drug resistant advanced breast cancer, showing good short-term efficacy in patients who haven't responded to other treatments. [, ]
  • Non-Small Cell Lung Cancer (NSCLC): Studies indicate Apatinib Mesylate, in combination with other therapies, exhibits therapeutic potential for advanced NSCLC, particularly in patients with wild or unknown epidermal growth factor receptor (EGFR) mutations. [, , ]
  • Hepatocellular Carcinoma (HCC): Apatinib Mesylate has been investigated for its efficacy in treating advanced HCC, often in combination with transcatheter arterial chemoembolization (TACE). [, ]
  • Other Solid Tumors: Apatinib Mesylate has demonstrated anti-tumor activity against a broad range of other solid tumors, including malignant melanoma, tracheal adenoid cystic carcinoma, and epithelioid malignant peritoneal mesothelioma. [, , , ]
Future Directions
  • Biomarker Identification: Identifying specific biomarkers to predict which patients are most likely to benefit from Apatinib Mesylate treatment and tailor personalized therapy. []
  • Drug Resistance Mechanisms: Investigating mechanisms of drug resistance to Apatinib Mesylate to develop strategies for overcoming resistance and improving treatment outcomes. []
  • Combination Therapies: Exploring the efficacy of Apatinib Mesylate in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance anti-tumor activity. []
  • Expanding Clinical Applications: Conducting further clinical trials to evaluate the effectiveness of Apatinib Mesylate in other cancer types and stages, widening its potential clinical application. []

Vatalanib

  • Relevance: Vatalanib was used as an internal standard in a pharmacokinetic study of Apatinib Mesylate. This suggests structural similarities between the two compounds and highlights Vatalanib's relevance in the context of VEGFR inhibition research.

Paclitaxel

  • Relevance: Paclitaxel was used as a monotherapy control in a study comparing its efficacy to a combination of recombinant human endostatin and Apatinib Mesylate in treating middle and advanced non-small-cell lung cancer. This study suggests a potential benefit for combining Apatinib Mesylate with conventional chemotherapy.

Recombinant Human Endostatin

  • Relevance: Recombinant human endostatin was studied in combination with Apatinib Mesylate as a potential treatment for middle and advanced non-small cell lung cancer. This research highlights the potential of combining Apatinib Mesylate with other anti-angiogenic agents for synergistic effects.

Gemcitabine

  • Relevance: Gemcitabine was studied as a comparative treatment in two distinct research settings. Firstly, it was used as a control against Apatinib Mesylate in advanced ovarian cancer patients who had failed first and second-line chemotherapy. Additionally, gemcitabine combined with oxaliplatin was investigated as an alternative treatment option to Apatinib Mesylate in advanced pancreatic cancer patients. These studies suggest that Apatinib Mesylate might offer improved outcomes compared to gemcitabine-based regimens in certain cancer types.

Oxaliplatin

  • Relevance: Oxaliplatin, combined with gemcitabine, served as a comparative treatment arm in a study evaluating Apatinib Mesylate's efficacy in advanced pancreatic cancer patients. This comparison highlights the potential for Apatinib Mesylate as an alternative treatment option in specific clinical settings.

S-1 (Tegafur/Gimeracil/Oteracil Potassium)

  • Relevance: In a case report, a patient with advanced gastric adenocarcinoma received a first-line treatment of oxaliplatin combined with S-1 before being switched to Apatinib Mesylate as a second-line treatment. This highlights the use of Apatinib Mesylate in the context of sequential treatment strategies for advanced gastric cancer.

Docetaxel

  • Relevance: Docetaxel was encapsulated in MPEG-PCL nanoparticles for local delivery in combination with oral Liposome-Apatinib in a preclinical study on colorectal cancer. This study highlighted the potential synergistic effects of combining Apatinib Mesylate with docetaxel in a localized delivery system for colorectal cancer treatment.

Etoposide (VP-16)

  • Relevance: Oral etoposide was combined with Apatinib Mesylate in a study investigating treatment efficacy in patients with chemotherapy-resistant advanced ovarian cancer. The findings suggest this combination might be a viable option for this specific patient population.

Pemetrexed

  • Relevance: Pemetrexed, in combination with Apatinib Mesylate, was investigated in a clinical study for the treatment of advanced non-squamous non-small cell lung cancer after the failure of prior chemotherapy. This research highlights the potential of combining Apatinib Mesylate with pemetrexed in patients who have exhausted previous lines of therapy.

Properties

CAS Number

1218779-75-9

Product Name

Apatinib

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

Rivoceranib Mesylate; Apatinib Mesylate

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.